molecular formula C7H13BN2O2 B8089998 (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B8089998
M. Wt: 168.00 g/mol
InChI Key: LRAKDDQRFJIQAA-UHFFFAOYSA-N
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Description

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a tert-butyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyrazole derivative with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and an aryl or vinyl halide.

    Oxidation and Reduction: While less common, (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Typically polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products of reactions involving this compound are typically biaryl compounds when used in Suzuki-Miyaura coupling, or various substituted pyrazoles in other reactions.

Scientific Research Applications

Chemistry

In chemistry, (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl motifs, which are common in pharmaceuticals and organic materials.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors. Its derivatives may exhibit biological activity, making it a potential lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Another boronic acid with an electron-donating methoxy group.

    (4-Fluorophenyl)boronic Acid: A boronic acid with an electron-withdrawing fluorine substituent.

Uniqueness

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence the steric and electronic properties of the molecule. This can affect its reactivity and the stability of the resulting products, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-7(2,3)10-5-6(4-9-10)8(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAKDDQRFJIQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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